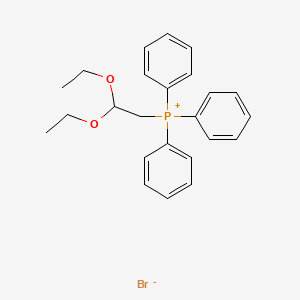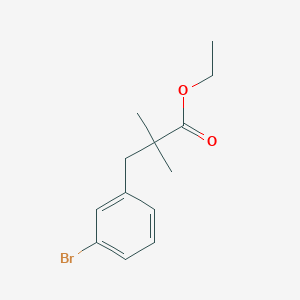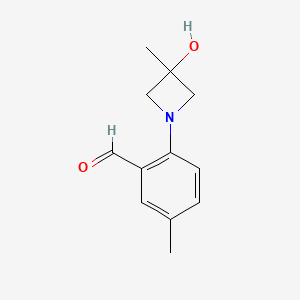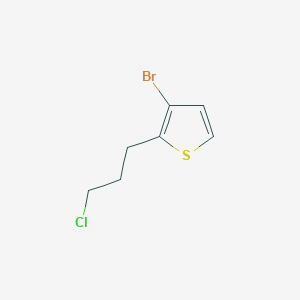
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2,2-diethoxyethyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1,1-diethoxyethane. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as sodium methoxide or potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles will yield the corresponding substituted phosphonium salts.
Applications De Recherche Scientifique
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biochemistry: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Material Science: It may be used in the preparation of functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in various chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyethyl)(triphenyl)phosphanium bromide: Similar structure but with a hydroxyethyl group instead of a diethoxyethyl group.
(2-Bromoethyl)(triphenyl)phosphanium bromide: Contains a bromoethyl group instead of a diethoxyethyl group
Uniqueness
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide is unique due to its diethoxyethyl group, which imparts different reactivity and solubility properties compared to its analogs. This makes it suitable for specific applications where other phosphonium salts may not be as effective.
Propriétés
Numéro CAS |
51605-46-0 |
|---|---|
Formule moléculaire |
C24H28BrO2P |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
2,2-diethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PSGFSYIWKUKARO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13151624.png)








![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
